3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound featuring a triazole ring fused to a pyridine core ([1,2,4]triazolo[4,3-a]pyridine) linked via a thioether (-S-) group to a propanamide moiety. This structure combines electron-rich aromatic systems with a flexible sulfur-containing side chain, making it a candidate for pharmaceutical and materials science applications. The triazolo-pyridine scaffold is known for its bioactivity, often serving as a kinase inhibitor or receptor modulator in drug discovery .
The propanamide group introduces hydrogen-bonding capacity, which can enhance solubility and target binding affinity. The thioether linkage contributes to metabolic stability compared to ether or amine analogs.
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14) |
InChI Key |
HKOAWYUAVTUNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring . The thio group can be introduced via nucleophilic substitution reactions, and the propanamide group is typically added through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Structural Features and Molecular Data
The following table summarizes critical differences between 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide and its analogs:
Inferred Pharmacological and Physicochemical Properties
- Target Compound : Likely exhibits moderate logP (predicted ~2.5–3.5) due to the balance between the polar amide and hydrophobic triazolo-pyridine. The thioether linker may reduce oxidative metabolism compared to thiol or sulfoxide analogs.
- Compound : Higher molecular weight (431.5) and benzothiazol group suggest suitability for hydrophobic target pockets (e.g., ATP-binding sites in kinases).
Biological Activity
The compound 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The structural formula of 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide can be represented as follows:
This compound features a triazolo-pyridine core linked to a propanamide functional group via a thioether bond. The unique structure contributes to its potential therapeutic applications.
Anticancer Activity
Research indicates that triazolo-pyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : A study demonstrated that compounds similar to 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide induce apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways involving p53 and NF-κB .
- Case Study : In vitro assays showed that triazolo-pyridine derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting cytotoxicity superior to traditional chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3b | 0.25 | MCF-7 |
| 3b | 0.5 | MDA-MB-231 |
Antimicrobial Activity
Triazolo-pyridine compounds have also been evaluated for their antimicrobial properties:
- Broad Spectrum Activity : These compounds show efficacy against various bacterial strains and fungi. A recent study highlighted their potential as broad-spectrum antimicrobial agents due to their ability to disrupt microbial cell membranes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-pyridines are also noteworthy:
Q & A
Q. Synthetic Workflow :
Synthesize hydrazine intermediate .
Oxidize with NaOCl to form triazolopyridine core .
Introduce thioether via SN2 reaction with 3-bromopropanamide .
How can green chemistry principles be applied to scale up synthesis?
Advanced Research Question
- Solvent Selection : Replace DMF or DCM with ethanol or water to reduce environmental impact .
- Catalyst Recycling : Use heterogeneous catalysts (e.g., silica-supported reagents) to minimize waste .
- Energy Efficiency : Perform reactions at ambient temperature or under microwave assistance to reduce energy use .
Case Study : Sodium hypochlorite in ethanol achieved 73% yield with minimal purification steps, avoiding column chromatography .
What computational tools aid in predicting the bioactivity of triazolopyridine derivatives?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Train models on datasets with IC values to predict activity cliffs .
- ADMET Prediction : SwissADME or pkCSM forecasts absorption and toxicity profiles .
Methodological Tip : Validate computational predictions with in vitro assays to refine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
